molecular formula C46H69NO13 B6595565 22-Desmethyl-23-hydroxyazaspiracid CAS No. 344422-51-1

22-Desmethyl-23-hydroxyazaspiracid

Cat. No. B6595565
CAS RN: 344422-51-1
M. Wt: 844.0 g/mol
InChI Key: VQUZGOMLLDAZQP-CRVVMFOMSA-N
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Description

22-Desmethyl-23-hydroxyazaspiracid is a derivative of azaspiracids, a group of marine biotoxins . It has been identified in blue mussels (Mytilus edulis) and is believed to be a metabolite of azaspiracids formed in mussels .


Synthesis Analysis

The synthesis of this compound involves selective extraction and purification from blue mussels using boric acid gel . The formation of 22-desmethyl-AZAs following heat treatment has been demonstrated, and these AZAs result from decarboxylation of their 22-carboxylated progenitors .


Molecular Structure Analysis

The molecular structure of this compound involves a tetrahedral phenylboronate complex . The mass fragmentation patterns of the dihydroxy-AZAs indicate the positions of these substituents to be at the C3 and C23 position .


Chemical Reactions Analysis

The formation of the 22-desmethyl-AZAs (AZA3, AZA4, AZA6, and AZA9) following heat treatment was demonstrated, and it was shown that these AZAs result from decarboxylation of their 22-carboxylated progenitors .

Scientific Research Applications

Structural Analysis and Identification

  • Azaspiracid analogs, azaspiracid-4 and azaspiracid-5, were isolated from mussels involved in shellfish poisoning in Europe. Their structures, including 23-hydroxy-22-demethylazaspiracid, were determined, contributing to the understanding of these toxins and related compounds (Ofuji et al., 2001).

Insecticidal Activity

  • New triterpenoids, including 22,23-dihydronimocinol and desfurano-6alpha-hydroxyazadiradione, were isolated from the leaves of Azadirachta indica (neem). These compounds demonstrated insecticidal activity, indicating potential applications in pest control (Siddiqui et al., 2002).

Biochemical Binding Studies

  • Specific binding of [22,23-3H2]dihydroazadirachtin in vitro was established using testes membranes from adult male Schistocerca gregaria. This study aids in understanding the biochemical interactions of such compounds in biological systems (Nisbet et al., 1995).

Metabolism Studies

  • The metabolism of azaspiracids 1-3 in blue mussels was studied, revealing the formation of novel metabolites like 22α-hydroxymethylAZAs. These findings are significant for understanding the metabolism of biotoxins in marine organisms (Sandvik et al., 2021).

Antifeedant Activity in Insects

  • The antifeedant activity of azadirachtin and its analogs, including 22, 23‐dihydroazadirachtin, was studied against larvae of Spodoptera littoralis. This research provides insights into the use of these compounds in pest management strategies (Simmonds et al., 1995).

Future Directions

Future research on 22-Desmethyl-23-hydroxyazaspiracid and other azaspiracid analogs will likely focus on further elucidating their mechanisms of action, toxicity, and potential risks to human health . Additionally, the development of more sensitive and selective detection methods for these toxins will be an important area of future study .

properties

InChI

InChI=1S/C46H69NO13/c1-25-17-35-40-37(23-44(58-40)28(4)16-26(2)24-47-44)56-43(20-25,55-35)21-27(3)39-30(6)32(48)22-45(52,59-39)41(51)36-19-34-33(53-36)18-29(5)46(57-34)15-14-42(60-46)13-9-11-31(54-42)10-7-8-12-38(49)50/h7,9-10,13,25-26,28-37,39-41,47-48,51-52H,3,8,11-12,14-24H2,1-2,4-6H3,(H,49,50)/b10-7+/t25-,26+,28-,29+,30+,31-,32+,33+,34+,35+,36-,37+,39-,40+,41+,42+,43-,44-,45-,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUZGOMLLDAZQP-CRVVMFOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(C(CC(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]3[C@H](C[C@@]4(O3)[C@@H](C[C@@H](CN4)C)C)O[C@@](C1)(O2)CC(=C)[C@@H]5[C@H]([C@H](C[C@@](O5)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=CC[C@H](O9)/C=C/CCC(=O)O)C)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H69NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019879
Record name 22-Desmethyl-23-hydroxyazaspiracid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344422-51-1
Record name 22-Desmethyl-23-hydroxyazaspiracid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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